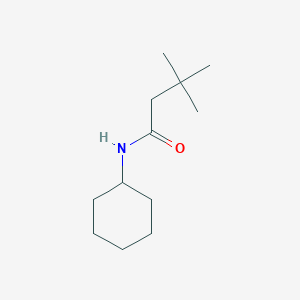
N-cyclohexyl-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3,3-dimethylbutanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered in 2006 by researchers at the Australian National University and has since been the subject of numerous studies due to its potential as a cancer treatment.
Mécanisme D'action
N-cyclohexyl-3,3-dimethylbutanamide works by binding to the DNA template strand of RNA polymerase I and preventing the initiation of transcription. This leads to a decrease in ribosomal RNA production and ultimately cell death. N-cyclohexyl-3,3-dimethylbutanamide has been shown to be selective for cancer cells, which have a higher demand for ribosomal RNA compared to normal cells.
Effets Biochimiques Et Physiologiques
N-cyclohexyl-3,3-dimethylbutanamide has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage, activate the p53 pathway, and inhibit cell proliferation. N-cyclohexyl-3,3-dimethylbutanamide has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-3,3-dimethylbutanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for cancer cells. However, N-cyclohexyl-3,3-dimethylbutanamide has some limitations as well. It has a short half-life in vivo and can be toxic at high concentrations.
Orientations Futures
There are several future directions for research on N-cyclohexyl-3,3-dimethylbutanamide. One area of research is the development of N-cyclohexyl-3,3-dimethylbutanamide analogs with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict response to N-cyclohexyl-3,3-dimethylbutanamide treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-cyclohexyl-3,3-dimethylbutanamide in humans.
In conclusion, N-cyclohexyl-3,3-dimethylbutanamide is a promising small molecule inhibitor with potential as a cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-3,3-dimethylbutanamide involves several steps. The first step is the synthesis of 3,3-dimethylbutyraldehyde from 2-methylpropanal. This is followed by a reaction with cyclohexylamine to form N-cyclohexyl-3,3-dimethylbutanamine. The final step is the conversion of the amine to the amide using acetic anhydride.
Applications De Recherche Scientifique
N-cyclohexyl-3,3-dimethylbutanamide has been studied extensively for its potential as a cancer treatment. It has been shown to be effective against various types of cancer, including breast, ovarian, and pancreatic cancer. N-cyclohexyl-3,3-dimethylbutanamide works by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. This leads to a decrease in ribosome biogenesis and ultimately cell death.
Propriétés
Numéro CAS |
7473-22-5 |
|---|---|
Nom du produit |
N-cyclohexyl-3,3-dimethylbutanamide |
Formule moléculaire |
C12H23NO |
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
N-cyclohexyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)9-11(14)13-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,13,14) |
Clé InChI |
QKFUDYIYOWGUJJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1CCCCC1 |
SMILES canonique |
CC(C)(C)CC(=O)NC1CCCCC1 |
Autres numéros CAS |
7473-22-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



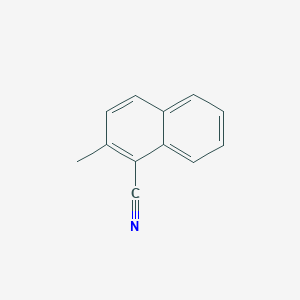
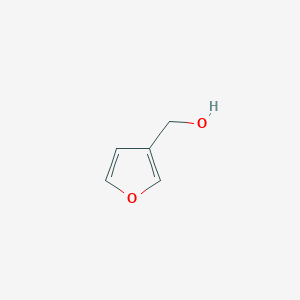
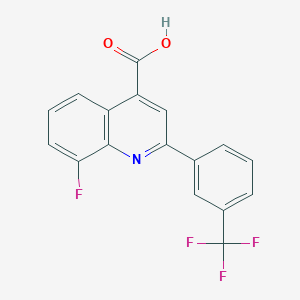
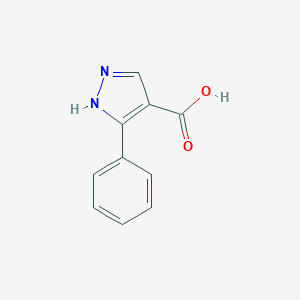
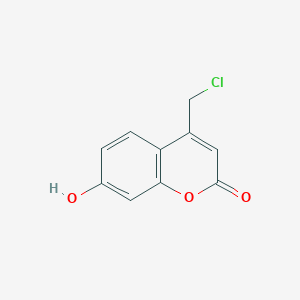
![2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B180862.png)
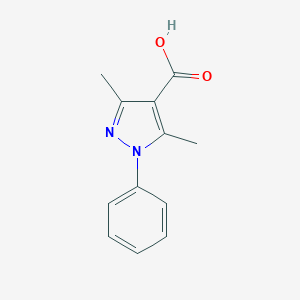
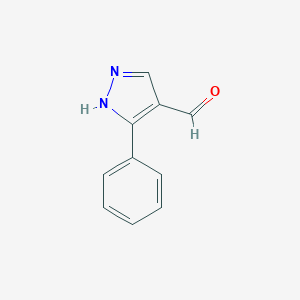
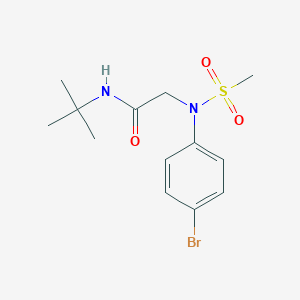
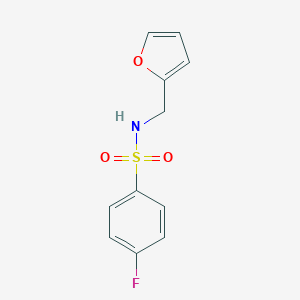
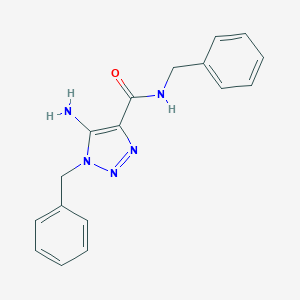

![N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one](/img/structure/B180875.png)
![2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B180877.png)